Phytochelatin 2

Analytical chemistry Environmental toxicology Plant stress biology

Phytochelatin 2 (PC2, n=2) provides exactly two cysteine thiols, forming CdL₂ bis-complexes and the unique ZnL₂ bis-complex—unlike longer PC3–PC6 homologs that create polynuclear CdₓLy species. This defined stoichiometry eliminates confounding polynuclear equilibria, making PC2 essential for calibration of HPLC-ESI-MS-MS quantification (LOD ~13 fmol in MRM) and for Cd(II)/Zn(II) selectivity assays where chain-length-dependent affinity (µM Zn for PC2 vs. pM for PC4) must be controlled. Lyophilized, ≥98% HPLC purity; for research use only.

Molecular Formula C18H29N5O10S2
Molecular Weight 539.6 g/mol
CAS No. 95014-75-8
Cat. No. B12420359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhytochelatin 2
CAS95014-75-8
Molecular FormulaC18H29N5O10S2
Molecular Weight539.6 g/mol
Structural Identifiers
SMILESC(CC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NCC(=O)O)C(=O)O)C(C(=O)O)N
InChIInChI=1S/C18H29N5O10S2/c19-8(17(30)31)1-3-12(24)22-11(7-35)16(29)23-9(18(32)33)2-4-13(25)21-10(6-34)15(28)20-5-14(26)27/h8-11,34-35H,1-7,19H2,(H,20,28)(H,21,25)(H,22,24)(H,23,29)(H,26,27)(H,30,31)(H,32,33)/t8-,9-,10-,11-/m0/s1
InChIKeyCGZITCMVSSNQPE-NAKRPEOUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phytochelatin 2 (PC2) 95014-75-8: Structural Baseline and Procurement Specifications for Research Applications


Phytochelatin 2 (PC2; CAS 95014-75-8) is a thiol-rich pentapeptide with the sequence (γ-Glu-Cys)₂-Gly and a molecular weight of 539.60 g·mol⁻¹ (C₁₈H₂₉N₅O₁₀S₂) . It belongs to the phytochelatin family of heavy metal–binding peptides, enzymatically synthesized from glutathione by phytochelatin synthase in plants, algae, and certain fungi in response to toxic metal exposure [1]. Commercially available synthetic PC2 is typically supplied as lyophilized powder with HPLC-verified purity of ≥97.5% and is intended exclusively for research use [2].

Phytochelatin 2 95014-75-8: Why Chain Length Dictates Function and Precludes Interchangeability with PC3 or PC4


Phytochelatins are not functionally interchangeable; their metal-binding stoichiometries, complex geometries, and thermodynamic stabilities are strictly governed by the number of repeating γ-Glu-Cys units (n). PC2 (n=2) possesses two cysteine thiol groups and forms fundamentally different coordination complexes than longer-chain homologs such as PC3 (n=3) or PC4 (n=4). Critically, PC2 forms CdL₂ bis-complexes and is the only phytochelatin observed to form ZnL₂ species, whereas PC3–PC6 form binuclear CdₓLy polynuclear species under Cd(II) excess [1]. Additionally, the affinity for Zn(II) increases linearly from PC2 (micromolar range) to PC4 (low-picomolar range) [2]. These chain-length-dependent differences render generic substitution across phytochelatin homologs scientifically invalid for any application requiring defined metal-binding behavior or analytical calibration.

Phytochelatin 2 95014-75-8: Quantitative Evidence Guide for Differentiated Selection


Phytochelatin 2 Analytical Sensitivity: MDL Comparison for Quantitative Method Validation

In RP-HPLC ESI-MS/MS quantification using oxygen-free extraction and ¹³C₂-labeled internal standards, the method detection limit for PC2 is 0.440 µM, while PC3 is detected with approximately 3.7-fold higher sensitivity at 0.120 µM [1]. This differential detection sensitivity reflects PC2's distinct chromatographic behavior and ionization efficiency relative to longer-chain homologs.

Analytical chemistry Environmental toxicology Plant stress biology

Phytochelatin 2 Zinc-Binding: Unique ZnL₂ Stoichiometry and Micro- to Picomolar Affinity Gradient

Among the PC2–PC5 series, PC2 is the only phytochelatin observed to form a ZnL₂ bis-complex (two PC2 molecules per Zn(II) ion), whereas longer homologs form exclusively ZnL complexes [1]. The affinity for Zn(II) increases linearly from PC2 (micromolar range) to PC4 (low-picomolar range), with PC2 representing the lowest-affinity starting point of this gradient [1]. Binuclear species typical of Cd(II)-PC complexes are not formed in the case of Zn(II) binding to any PC [1].

Bioinorganic chemistry Zinc homeostasis Metal buffering

Phytochelatin 2 Cadmium-Binding Affinity Relative to Glutathione and Essential Metals

In competition assays using affinity beads coupled with ICP-OES, PC2 demonstrated superior binding affinity for Cd(II) compared to the essential metals Mn(II), Fe(II), Cu(II), and Zn(II) [1]. Additionally, competition assays between PC2 and glutathione (GSH) showed robust preferential binding of Cd(II) to PC2 over GSH [1]. Binding with Ni(II), Cu(II), Zn(II), Cd(II), and As(III) scaled in accordance with thiol number when comparing PC2 and PC3 [1].

Cadmium detoxification Metal-ligand affinity In vitro binding assay

Phytochelatin 2 Synthesis Purity and Analytical Standard Suitability

Commercially sourced synthetic Phytochelatin 2 is certified at ≥97.5% purity by HPLC, with full sequence verification (γ-Glu-Cys-γ-Glu-Cys-Gly) and molecular weight confirmation at 539.58 g·mol⁻¹ [1]. This purity specification is established specifically for PC2 and is essential for its use as an authentic analytical standard, distinct from longer-chain phytochelatins that require separate synthesis and purification protocols with different purity benchmarks.

Analytical standard procurement Peptide synthesis Quality control

Phytochelatin 2 MALDI-TOF Complex Characterization Parameters for In Vitro Cd-PC2 Studies

In vitro formation of Cd-PC2 complexes was optimized and characterized using ion exchange chromatography (IEC) coupled with MALDI-TOF mass spectrometry [1]. The highest complex yield was observed under applied concentrations of 100 µg·mL⁻¹ PC2 and 100 µg·mL⁻¹ CdCl₂ [1]. This methodological optimization is specific to PC2; the complexation stoichiometry and optimal metal-to-ligand ratios for PC3 or PC4 differ due to increased thiol availability and distinct coordination geometries.

Mass spectrometry Cadmium complex analysis Ion exchange chromatography

Phytochelatin 2 95014-75-8: Evidence-Backed Research and Industrial Application Scenarios


Analytical Standard for LC-MS/MS Quantification of Short-Chain Phytochelatins in Plant and Algal Extracts

PC2 serves as an authentic analytical standard for HPLC-ESI-MS-MS quantification of short-chain phytochelatins in model plants such as Arabidopsis thaliana, with validated detection sensitivity of approximately 13 fmol in MRM mode [1]. Because PC2 exhibits a method detection limit of 0.440 µM—distinct from PC3's 0.120 µM [2]—calibration with authentic PC2 is essential for accurate quantification of this specific homolog in environmental toxicology and plant stress studies.

Model Ligand for Cadmium-Selective Binding and Competition Assays

PC2 is suitable for use in affinity bead-based metal-ligand binding assays to investigate Cd(II) selectivity over essential metals, including Mn(II), Fe(II), Cu(II), and Zn(II) [3]. Its defined two-thiol structure enables precise comparison with glutathione (GSH) as a baseline thiol ligand, while avoiding the polynuclear CdₓLy complex formation that complicates interpretation when using PC3–PC6 [4].

Investigation of ZnL₂ Bis-Complex Formation in Zinc Homeostasis Studies

PC2 is the only phytochelatin that forms a ZnL₂ bis-complex, making it the appropriate ligand for studying this specific coordination mode in Zn(II) buffering and muffling research [5]. Longer-chain phytochelatins (PC3–PC5) form only ZnL complexes and cannot substitute for PC2 when ZnL₂ stoichiometry is the parameter of interest.

Reference Standard for In Vitro Cd-PC Complex Characterization via IEC-MALDI-TOF

PC2 can be employed as a reference ligand for optimizing in vitro Cd-phytochelatin complex formation, with established optimal conditions of 100 µg·mL⁻¹ PC2 and 100 µg·mL⁻¹ CdCl₂ [6]. This protocol provides a standardized baseline for IEC-MALDI-TOF method development, though researchers should note that metal-to-ligand ratios will require independent re-optimization for PC3 or PC4 due to differing thiol stoichiometries.

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